molecular formula C16H22N2O3S B8679245 N-Acetyl-7-(piperidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

N-Acetyl-7-(piperidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8679245
M. Wt: 322.4 g/mol
InChI Key: NGWHEXXTURLUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-7-(piperidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(7-piperidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C16H22N2O3S/c1-13(19)17-10-7-14-5-6-16(11-15(14)12-17)22(20,21)18-8-3-2-4-9-18/h5-6,11H,2-4,7-10,12H2,1H3

InChI Key

NGWHEXXTURLUED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.1 g (77 mmol) of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (prepared as described in G. Grunewald et al. J. Med. Chem 1999, 42, 118-134) in 50 ml of THF were added dropwise to a solution of 6.0 g (70 mmol) of piperidine and 10.9 g (84 mmol) of diisopropylethylamine in 230 ml of THF, and the mixture was heated under reflux for two hours. After the reaction was complete, the solvent was removed in vacuo, the residue was taken up in dichloromethane/water and, after making alkaline with 10% strength sodium hydroxide solution and separating the phases, the organic phase was dried over sodium sulfate. The crude product remaining after filtration and removal of the solvent was purified by column chromatography on silica gel (mobile phase: methylene chloride with 3% methanol).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

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